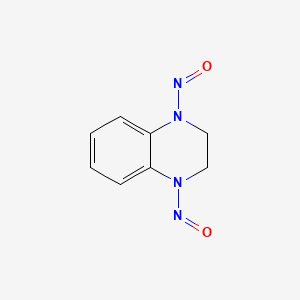

1,4-Dinitroso-2,3-dihydroquinoxaline

Descripción

1,4-Dinitroso-2,3-dihydroquinoxaline (C₈H₆N₄O₂, MW 206.16) is a bicyclic heteroaromatic compound featuring two nitroso (-NO) groups at the 1- and 4-positions of a partially saturated quinoxaline backbone. Its synthesis typically involves condensation reactions of substituted benzene-1,2-diamines with nitroso-containing reagents under acidic conditions, achieving yields up to 77% . The compound’s redox-active nitroso groups and planar quinoxaline core make it a candidate for applications in bioreductive therapies and coordination chemistry.

Propiedades

Número CAS |

6335-61-1 |

|---|---|

Fórmula molecular |

C8H8N4O2 |

Peso molecular |

192.17 g/mol |

Nombre IUPAC |

1,4-dinitroso-2,3-dihydroquinoxaline |

InChI |

InChI=1S/C8H8N4O2/c13-9-11-5-6-12(10-14)8-4-2-1-3-7(8)11/h1-4H,5-6H2 |

Clave InChI |

DKNBSVJXLHTVEG-UHFFFAOYSA-N |

SMILES canónico |

C1CN(C2=CC=CC=C2N1N=O)N=O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,4-Dinitroso-2,3-dihydroquinoxaline can be synthesized through various methods. One common approach involves the condensation of ortho-phenylenediamine with dicarbonyl compounds under acidic conditions . This reaction typically requires high temperatures and a strong acid catalyst. Another method involves the treatment of substituted ortho-phenylenediamine with oxalic acid under solvent-free conditions, followed by grinding at room temperature .

Industrial Production Methods

Industrial production of 1,4-Dinitroso-2,3-dihydroquinoxaline often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, advanced catalysts, and environmentally friendly solvents to enhance the efficiency and sustainability of the process.

Análisis De Reacciones Químicas

Types of Reactions

1,4-Dinitroso-2,3-dihydroquinoxaline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline-2,3-dione derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitroso groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.

Major Products Formed

Oxidation: Quinoxaline-2,3-dione derivatives.

Reduction: Dihydroquinoxaline derivatives with amino groups.

Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

1,4-Dinitroso-2,3-dihydroquinoxaline has several scientific research applications:

Mecanismo De Acción

The mechanism of action of 1,4-Dinitroso-2,3-dihydroquinoxaline involves its interaction with specific molecular targets and pathways:

DAAO Inhibition: The compound acts as an inhibitor of d-amino acid oxidase, which plays a role in the metabolism of d-amino acids in the brain. By inhibiting DAAO, the compound can modulate the levels of d-amino acids, potentially affecting neurological functions.

Antimicrobial Activity: The compound’s nitroso groups can interact with microbial enzymes and proteins, disrupting their function and leading to antimicrobial effects.

Comparación Con Compuestos Similares

Structural and Functional Group Comparisons

Key structural differences among quinoxaline derivatives arise from substituent types (e.g., nitroso, ketone, hydroxyl, methyl) and saturation levels (dihydro vs. fully aromatic). Below is a comparative table:

Physicochemical and Spectral Properties

- NMR Data: 1,4-Dinitroso-2,3-dihydroquinoxaline: Distinct NH proton signals (δ ~11.90 ppm in DMSO-d₆) and aromatic protons (δ ~7.10 ppm) . 1,4-Dihydroxyquinoxaline-2,3-dione: Downfield-shifted hydroxyl protons (δ ~11.90 ppm) and planar quinoxaline ring confirmed by C=O bond lengths (1.226 Å) .

- IR Spectra :

- Nitroso derivatives show characteristic N=O stretches at ~1500 cm⁻¹, while ketones exhibit C=O stretches at ~1669 cm⁻¹ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.